Scilliglaucosidine
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Overview
Description
Scilliglaucosidine is a naturally occurring glycoside compound found in certain plant species. It is known for its unique chemical structure and potential biological activities. The compound has garnered interest in various fields of scientific research due to its potential therapeutic properties and applications in medicine and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Scilliglaucosidine typically involves the extraction from plant sources followed by purification processes. The compound can be isolated using solvent extraction methods, where the plant material is treated with solvents like ethanol or methanol to extract the glycosides. The extract is then subjected to chromatographic techniques to purify this compound.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale extraction processes. The plant material is processed in bulk, and advanced purification techniques such as high-performance liquid chromatography (HPLC) are employed to obtain the compound in high purity. The use of biotechnological methods, including enzymatic synthesis, is also being explored to enhance the yield and efficiency of this compound production .
Chemical Reactions Analysis
Types of Reactions: Scilliglaucosidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride, resulting in reduced forms of the compound.
Substitution: this compound can participate in substitution reactions where functional groups are replaced by other groups under specific conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogenating agents, nucleophiles.
Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted compounds with varying functional groups .
Scientific Research Applications
Scilliglaucosidine has a wide range of applications in scientific research:
Chemistry: It is used as a model compound in studying glycoside chemistry and developing new synthetic methodologies.
Biology: The compound is investigated for its potential biological activities, including anti-inflammatory, antioxidant, and antimicrobial properties.
Medicine: this compound is explored for its therapeutic potential in treating various diseases, such as cancer and cardiovascular disorders.
Mechanism of Action
The mechanism of action of Scilliglaucosidine involves its interaction with specific molecular targets and pathways. The compound is known to modulate various cellular processes, including signal transduction, gene expression, and enzyme activity. It exerts its effects by binding to specific receptors or enzymes, leading to the activation or inhibition of downstream signaling pathways. The detailed molecular targets and pathways involved in its action are still under investigation .
Comparison with Similar Compounds
Scilliglaucosidine can be compared with other glycoside compounds, such as:
Digitoxin: A cardiac glycoside with similar structural features but different therapeutic applications.
Quercetin: A flavonoid glycoside known for its antioxidant properties.
Salicin: A glycoside with anti-inflammatory properties, commonly found in willow bark.
Uniqueness: this compound is unique due to its specific chemical structure and the range of biological activities it exhibits. Unlike other glycosides, it has shown potential in multiple therapeutic areas, making it a versatile compound for research and development .
Properties
CAS No. |
21887-06-9 |
---|---|
Molecular Formula |
C24H28O5 |
Molecular Weight |
396.5 g/mol |
IUPAC Name |
(8R,9S,10S,13R,14S,17R)-14-hydroxy-13-methyl-3-oxo-17-(6-oxopyran-3-yl)-2,6,7,8,9,11,12,15,16,17-decahydro-1H-cyclopenta[a]phenanthrene-10-carbaldehyde |
InChI |
InChI=1S/C24H28O5/c1-22-9-7-19-20(4-3-16-12-17(26)6-10-23(16,19)14-25)24(22,28)11-8-18(22)15-2-5-21(27)29-13-15/h2,5,12-14,18-20,28H,3-4,6-11H2,1H3/t18-,19+,20-,22-,23-,24+/m1/s1 |
InChI Key |
SXVGJSSQJJOPFC-HJAATKQZSA-N |
Isomeric SMILES |
C[C@]12CC[C@H]3[C@H]([C@]1(CC[C@@H]2C4=COC(=O)C=C4)O)CCC5=CC(=O)CC[C@]35C=O |
Canonical SMILES |
CC12CCC3C(C1(CCC2C4=COC(=O)C=C4)O)CCC5=CC(=O)CCC35C=O |
Origin of Product |
United States |
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